2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride
Overview
Description
2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanesulfonylethoxy group attached to an ethan-1-amine . The InChI code for this compound is 1S/C5H13NO3S.ClH/c1-10(7,8)5-4-9-3-2-6;/h2-6H2,1H3;1H .Scientific Research Applications
Practical and Safe Sulfonylation
The compound has been implicated in the sulfonylation of alcohols, a process essential in synthesizing various organic compounds. For instance, Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride, highlighting the method's safety and efficiency in avoiding explosive by-products and waste Tanabe, Yamamoto, Yoshida, Miyawaki, & Utsumi, 1995.
Selective Functionalization of Hydrocarbons
The compound plays a role in the selective functionalization and transformation of light hydrocarbons like methane and ethane into more reactive radicals, which can further undergo various synthetic transformations. Hu et al. (2018) explored this application using cerium photocatalysis, showing the potential for converting these inert gases into valuable chemicals Hu, Guo, Pan, & Zuo, 2018.
Reductive Deamination of Aromatic Amines
The compound finds application in the reductive deamination of aromatic amines, an important reaction in organic synthesis. Wang and Guziec (2001) reported a convenient method for this transformation, which can be vital in modifying aromatic compounds for various purposes Wang & Guziec, 2001.
Synthesis of Benzoxazoles
In the synthesis of heterocyclic compounds like benzoxazoles, the compound serves as a catalyst or reactant. Kumar, Rudrawar, and Chakraborti (2008) found methanesulfonic acid effective in catalyzing the synthesis of 2-substituted benzoxazoles, showcasing the compound's utility in heterocyclic chemistry Kumar, Rudrawar, & Chakraborti, 2008.
Safety and Hazards
Properties
IUPAC Name |
2-(2-methylsulfonylethoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-10(7,8)5-4-9-3-2-6;/h2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNZJJLGCIWTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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